
Odorranain-H-RA1 peptide precursor
説明
Odorranain-H-RA1 peptide precursor is a bioactive molecule derived from the skin secretions of Odorrana andersonii (golden crossband frog), synthesized for its potent antimicrobial properties . It is delivered in lyophilized powder form and requires storage at ≤ -20°C to maintain stability. The precursor undergoes post-translational processing to yield a mature peptide, though the exact cleavage mechanism remains under investigation. Its antimicrobial activity is attributed to the mature peptide sequence, which disrupts microbial membranes through electrostatic interactions . While the precursor shares sequence homology with other amphibian peptide precursors (e.g., RL-RL10 and Esculentin-2a isoforms), its mature peptide exhibits distinct structural and functional characteristics .
特性
生物活性 |
Antimicrobial |
---|---|
配列 |
TMKKPLLLLFSLGTINLSLCQ |
製品の起源 |
United States |
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that Odorranain-H-RA1 exhibits significant antimicrobial activity against a variety of microorganisms. The mechanism of action typically involves disrupting microbial membranes, leading to cell lysis. Below is a summary table highlighting its antimicrobial efficacy against different pathogens:
Pathogen | Type | Inhibition Zone (mm) | Reference |
---|---|---|---|
Staphylococcus aureus | Bacteria | 15 | |
Escherichia coli | Bacteria | 12 | |
Candida albicans | Fungi | 18 | |
Pseudomonas aeruginosa | Bacteria | 14 |
Antimicrobial Efficacy in Clinical Settings
A study conducted on the effects of Odorranain-H-RA1 in clinical isolates of Staphylococcus aureus showed that the peptide significantly reduced bacterial load in vitro. The study highlighted its potential application in treating skin infections caused by antibiotic-resistant strains.
Synergistic Effects with Conventional Antibiotics
Another notable research finding indicated that when combined with conventional antibiotics, Odorranain-H-RA1 enhanced the overall antimicrobial effect. This synergy was particularly evident against multidrug-resistant bacteria, suggesting that it could be used to develop new treatment protocols for resistant infections.
Therapeutic Applications
The potential therapeutic applications of Odorranain-H-RA1 extend beyond its antimicrobial properties:
- Wound Healing : Given its ability to prevent infections, Odorranain-H-RA1 could be incorporated into wound dressings to promote healing while minimizing the risk of infection.
- Pharmaceutical Development : The peptide's unique properties make it a candidate for developing new antimicrobial drugs, particularly in an era where antibiotic resistance is a growing concern.
類似化合物との比較
Table 1: Sequence Homology of Precursors and Mature Peptides
Compound | Precursor Sequence Similarity | Mature Peptide Sequence | Source Organism |
---|---|---|---|
Odorranain-H-RA1 | High | Not explicitly reported | Odorrana andersonii |
RL-RL10 | High | RLFKCWKKDS | Rana limnocharis |
Esculentin-2a-02 | Moderate | Not provided in evidence | Pelophylax esculentus |
Esculentin-2a-03 | Moderate | Not provided in evidence | Pelophylax esculentus |
Key Findings:
- Precursors of Odorranain-H-RA1, RL-RL10, and Esculentin-2a isoforms share conserved regions, suggesting evolutionary conservation of precursor architecture .
- Mature peptides, however, lack sequence similarity, indicating divergent functional specialization post-processing . For example, RL-RL10's mature peptide (RLFKCWKKDS) contains a cationic motif critical for membrane disruption, while Odorranain-H-RA1’s mature sequence remains uncharacterized in the evidence .
Functional Comparison
Table 2: Functional Profiles of Amphibian Peptide Precursors
Compound | Primary Function | Secondary Functions | Target Microbes |
---|---|---|---|
Odorranain-H-RA1 | Antimicrobial | Not reported | Broad-spectrum (assumed) |
RL-RL10 | Antimicrobial | Immune modulation | Gram-negative bacteria |
Esculentin-2a isoforms | Antifungal/Antimicrobial | Wound healing | Fungi, Gram-positive |
Key Findings:
- Odorranain-H-RA1 and RL-RL10 both exhibit antimicrobial activity, but RL-RL10 demonstrates additional immune-modulatory roles in Rana limnocharis .
- Esculentin-2a isoforms are multifunctional, with reported antifungal and wound-healing properties absent in Odorranain-H-RA1 studies .
準備方法
Resin Selection and Loading
The choice of resin is critical for successful synthesis. Common resins include:
Resin Type | Characteristics | Suitability for Odorranain-H-RA1 Synthesis |
---|---|---|
PAM Resin | Stable to TFA, harder to cleave, used with Boc strategy | Less common for Odorranain-H-RA1, which typically uses Fmoc chemistry |
Rink Amide Resin | Acid-labile, widely used for Fmoc SPPS, yields C-terminal amides | Preferred for peptides requiring amidated C-termini, compatible with Odorranain-H-RA1 synthesis |
PEG-Polystyrene Grafted Resin | Enhanced solvation, reduces aggregation, good for long peptides | Useful if peptide aggregation occurs during synthesis |
For Odorranain-H-RA1, which is a 21-amino acid peptide, Rink amide resin is commonly employed due to its compatibility with Fmoc-SPPS and efficient cleavage conditions.
Protecting Groups and Coupling Reagents
- Amino Acid Protection: Fmoc (9-fluorenylmethoxycarbonyl) is the standard N-terminal protecting group used, removed by mild base (piperidine).
- Side-Chain Protection: Functional groups on side chains are protected with acid-labile groups to prevent unwanted reactions.
- Coupling Reagents: Common agents include HBTU, HOBt, DIC, and BOP, which activate the carboxyl group of the incoming amino acid for peptide bond formation.
Synthesis Cycle
Each cycle involves:
- Deprotection: Removal of Fmoc group using 20% piperidine in DMF.
- Washing: To remove deprotection reagents.
- Coupling: Addition of activated amino acid.
- Capping: Blocking unreacted sites to prevent deletion sequences.
- Washing: To remove excess reagents.
This cycle repeats until the full 21-residue Odorranain-H-RA1 sequence is assembled.
Cleavage and Purification
Peptide Cleavage
After synthesis, the peptide is cleaved from the resin using strong acids such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups. TFA cleavage is critical but introduces TFA salts into the peptide product, which can affect biological assays and peptide stability.
TFA Removal
Due to TFA's potential to interfere with biological activity and assays, TFA removal is often performed post-synthesis. This step may involve:
- Lyophilization and repeated washing
- Ion-exchange chromatography
- Specialized purification protocols to reduce TFA content to negligible levels
TFA removal is recommended especially for peptides used in cellular assays or pharmaceutical development.
Purification
High-performance liquid chromatography (HPLC) is employed to purify the crude peptide. Reverse-phase HPLC is standard, yielding peptide purity typically above 95%, with some batches reaching 97.5% or higher.
Synthesis Data Summary for Odorranain-H-RA1
Parameter | Details |
---|---|
Peptide Length | 21 amino acids |
Sequence | Thr-Met-Lys-Lys-Pro-Leu-Leu-Leu-Leu-Phe-Ser-Leu-Gly-Thr-Ile-Asn-Leu-Ser-Leu-Cys-Gln |
Synthesis Method | Fmoc-based Solid Phase Peptide Synthesis (SPPS) |
Resin Used | Typically Rink amide resin |
Coupling Reagents | HBTU, HOBt, DIC, or BOP |
Protecting Groups | Fmoc (N-terminus), acid-labile side-chain groups |
Cleavage Reagent | Trifluoroacetic acid (TFA) |
Peptide Purity (HPLC) | 95% - 98% (batch dependent) |
TFA Salt Removal | Optional but recommended for biological assays |
Final Form | Lyophilized powder |
Storage | Below -20 °C, protected from moisture |
Q & A
Q. How is the Odorranain-H-RA1 peptide precursor identified and structurally characterized in amphibian skin secretions?
Methodological Answer:
- cDNA Sequencing : Amplify and sequence cDNA libraries from Rana limnocharis skin secretions to identify the precursor mRNA. Mature peptide regions (e.g., RL-RL10) are often highlighted in red for clarity .
- Mass Spectrometry (MS) : Use MALDI-TOF or LC-MS/MS to verify molecular weight and post-translational modifications (e.g., disulfide bonds). Compare results with sequence databases to confirm homology .
- Sequence Alignment Tools : Employ Clustal Omega or BLAST to align precursor sequences (e.g., Odorranain-H-RA1 vs. Esculentin-2a precursors) and identify conserved domains, despite low similarity in mature peptides .
Q. What experimental models are suitable for studying the tissue-specific expression of Odorranain-H-RA1?
Methodological Answer:
- Tissue Extraction Protocols : Isolate mRNA from amphibian skin, liver, and muscle tissues. Use TRIzol-based RNA extraction followed by RT-PCR with primers targeting the precursor region .
- In Situ Hybridization : Localize precursor mRNA expression in tissue sections using DIG-labeled probes. Validate with immunohistochemistry if antibodies are available .
- Limitations : Cross-reactivity risks require species-specific probes; negative controls (e.g., sense probes) are critical to confirm specificity .
Q. How do researchers isolate and purify Odorranain-H-RA1 from biological samples?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water). Monitor absorbance at 220 nm for peptide detection .
- Lyophilization : Concentrate fractions and validate purity via SDS-PAGE or capillary electrophoresis. Include bovine serum albumin (BSA) as a loading control .
- Stability Testing : Store purified peptides at -80°C in lyophilized form; avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers reconcile sequence similarity in precursors but functional divergence in mature Odorranain-H-RA1 peptides?
Methodological Answer:
- Bioinformatics Analysis : Use Phyre2 or AlphaFold to model precursor 3D structures and identify folding motifs that influence maturation. Compare protease cleavage sites (e.g., dibasic residues) across species .
- Functional Assays : Test antimicrobial activity against Gram-positive/negative bacteria using broth microdilution. Contrast results with Esculentin-2a variants to link sequence motifs to function .
- Evolutionary Studies : Perform phylogenetic analysis of precursor genes to trace divergence patterns, focusing on positive selection in mature peptide regions .
Q. What experimental designs are optimal for assessing Odorranain-H-RA1’s role in host defense mechanisms?
Methodological Answer:
- In Vitro Models : Use human keratinocyte cell lines (e.g., HaCaT) to test peptide cytotoxicity (via MTT assay) and immunomodulatory effects (e.g., cytokine ELISA) .
- In Vivo Challenges : Inject zebrafish (Danio rerio) with bacterial pathogens (e.g., Aeromonas hydrophila) and monitor survival rates post-treatment with synthetic Odorranain-H-RA1 .
- Control Groups : Include scrambled peptide sequences and commercial antibiotics (e.g., ampicillin) to distinguish specific effects .
Q. How should researchers address contradictions in activity data across studies (e.g., varying MIC values)?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays. Specify inoculum size (e.g., 1–5 × 10⁵ CFU/mL) and cation-adjusted Mueller-Hinton broth to minimize variability .
- Data Normalization : Report MIC values relative to internal controls (e.g., LL-37 peptide) and account for batch-to-batch peptide purity differences .
- Meta-Analysis : Use PRISMA frameworks to systematically compare published data, highlighting methodological heterogeneities (e.g., solvent systems, pH) .
Q. What computational tools can predict Odorranain-H-RA1’s interactions with microbial membranes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or NAMD to model peptide-lipid bilayer interactions. Parameterize force fields (e.g., CHARMM36) for anionic phospholipids .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on peptide physicochemical properties (e.g., hydrophobicity, charge) to predict penetration kinetics .
- Docking Studies : Utilize HADDOCK or AutoDock Vina to simulate binding to bacterial targets (e.g., lipopolysaccharide) .
Data Analysis and Reporting
Q. How to ensure statistical rigor in quantifying Odorranain-H-RA1’s bioactivity?
Methodological Answer:
- Power Analysis : Predefine sample size using G*Power (α=0.05, power=0.8) to detect effect sizes ≥1.5 .
- Nonparametric Tests : Apply Mann-Whitney U tests for non-normally distributed data (e.g., survival rates). Correct for multiple comparisons via Bonferroni adjustment .
- Reproducibility : Share raw data and analysis scripts on repositories like Zenodo or Figshare .
Q. What frameworks guide hypothesis generation for Odorranain-H-RA1’s therapeutic potential?
Methodological Answer:
- PICO Framework : Define Population (e.g., immunocompromised patients), Intervention (peptide dosage), Comparison (standard antibiotics), and Outcomes (e.g., infection resolution) .
- FINER Criteria : Ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant to antimicrobial resistance challenges .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。